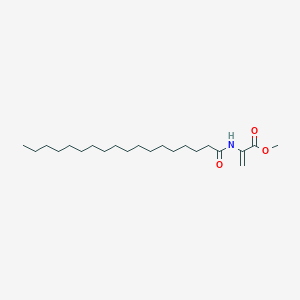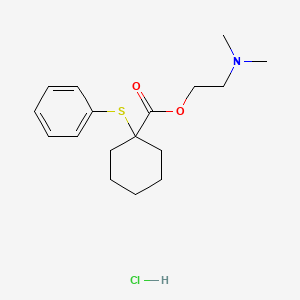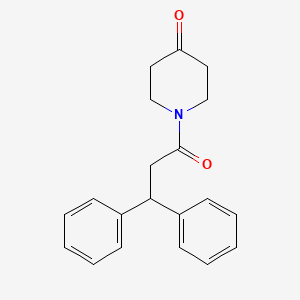
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- is a chemical compound with the molecular formula C20H23NO2. This compound is a derivative of piperidinone, a six-membered ring containing a nitrogen atom. It is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- typically involves the acylation of 4-piperidone with 1-oxo-3,3-diphenylpropyl chloride in the presence of a base such as diisopropylethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of analgesics and anesthetics.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A simpler analog with a similar piperidinone ring structure.
1-Benzyl-4-piperidone: Contains a benzyl group instead of the diphenylpropyl group.
N-Methyl-4-piperidone: Features a methyl group on the nitrogen atom.
Uniqueness
4-Piperidinone, 1-(1-oxo-3,3-diphenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylpropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in pharmaceutical research .
Properties
CAS No. |
105246-18-2 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(3,3-diphenylpropanoyl)piperidin-4-one |
InChI |
InChI=1S/C20H21NO2/c22-18-11-13-21(14-12-18)20(23)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |
InChI Key |
VOCRLJTYJFIQER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


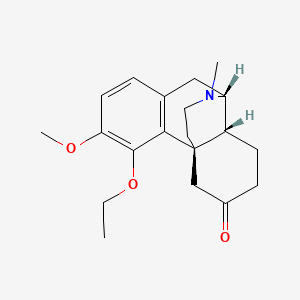
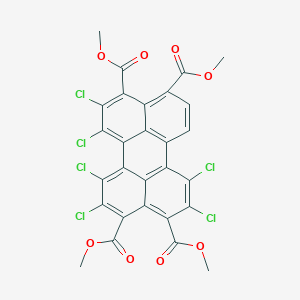
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
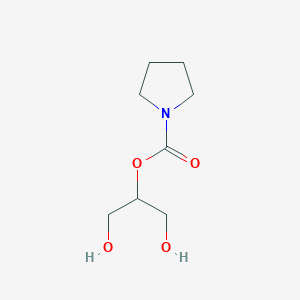
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)

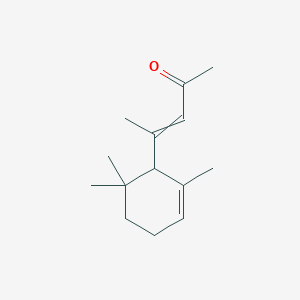

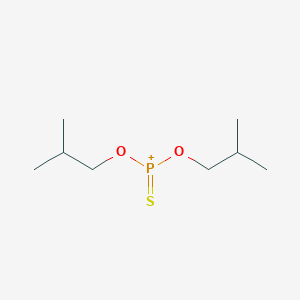
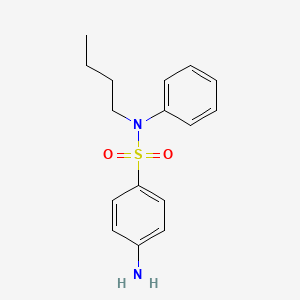
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
